Alpha iso-methyl ionyl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-6-14(18-13(3)17)9-10-15-12(2)8-7-11-16(15,4)5/h8-10,14-15H,6-7,11H2,1-5H3/b10-9+ |
InChI Key |
YLDFUDZJFRBNRS-MDZDMXLPSA-N |
Isomeric SMILES |
CCC(/C=C/C1C(=CCCC1(C)C)C)OC(=O)C |
Canonical SMILES |
CCC(C=CC1C(=CCCC1(C)C)C)OC(=O)C |
Origin of Product |
United States |
Structural Considerations and Isomeric Research of Alpha Iso Methyl Ionyl Acetate
Stereoisomeric Investigations of Alpha iso-methyl ionyl acetate (B1210297)
Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For Alpha iso-methyl ionyl acetate, these differences can manifest as enantiomers and geometric isomers, each with unique characteristics and research implications.
Enantiomeric Studies and Their Research Implications
This compound possesses chiral centers, leading to the existence of enantiomers—non-superimposable mirror images of each other. The specific enantiomer can significantly impact its biological and sensory properties. While dedicated research on the enantiomeric resolution of this compound is not extensively documented in publicly available literature, the principles of chiral separation are well-established for related compounds, such as alpha-ionone (B122830).
Chiral gas chromatography (GC) is a primary technique for separating enantiomers of volatile compounds like ionones and their derivatives. gcms.cznih.gov This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. gcms.cz Common CSPs include derivatized cyclodextrins. nih.gov For instance, studies on the enantiomeric separation of alpha-ionone have successfully employed various cyclodextrin (B1172386) derivatives as chiral selectors in GC columns. nih.gov
The research implications of studying enantiomers are significant. Different enantiomers of a chiral molecule can exhibit distinct odors, tastes, and biological activities. Therefore, the ability to isolate and characterize individual enantiomers of this compound is crucial for quality control in the fragrance and flavor industries and for structure-activity relationship studies.
Table 1: Chiral Separation Techniques for Related Compounds
| Compound | Separation Technique | Chiral Stationary Phase (Example) | Research Focus |
|---|---|---|---|
| alpha-Ionone | Gas Chromatography (GC) | Derivatized Cyclodextrins | Enantiomeric separation for fragrance analysis |
| Linalool Acetate | Gas Chromatography (GC) | Derivatized Cyclodextrins | Resolution of enantiomers for flavor profiling |
| Substituted Alanine Analogues | Gas Chromatography (GC) | Chirasil-Val | Enantiomeric separation for biological studies |
Geometric Isomerism (E/Z configurations) in Research Contexts
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a double bond. researchgate.net In this compound, the carbon-carbon double bond in the butenyl side chain is a key structural feature that can lead to geometric isomers. The IUPAC name for this compound is [(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate, which explicitly denotes the (E)-configuration. nih.gov
Conformational Analysis of this compound and Related Analogues
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexible nature of the cyclohexene (B86901) ring and the side chain in this compound allows it to adopt various conformations. While specific conformational analysis studies on this compound are limited, research on analogous sesquiterpenoid lactones and fused ring systems provides valuable insights. nih.govbiomedres.us
For instance, studies on isomeric eudesmane-type sesquiterpene lactones have revealed that different isomers can adopt distinct "U"-shaped or "S"-shaped conformations. nih.gov These conformational preferences influence the steric hindrance around functional groups and can impact biological activity. nih.gov Similarly, the conformational dynamics of fused ring systems like octahydropentalenes demonstrate how the fusion of rings can restrict mobility and lead to preferred conformers. biomedres.us
The likely conformations of this compound would involve different puckering of the cyclohexene ring and various rotational positions of the side chain. These conformations are in a dynamic equilibrium, and the predominant conformation will be the one with the lowest energy state. Understanding these conformational preferences is essential for predicting the molecule's interaction with biological targets and for designing new analogues with specific properties.
Table 2: Conformational Preferences in Related Sesquiterpenoids
| Compound Class | Predominant Conformation | Structural Feature | Implication |
|---|---|---|---|
| Alantolactone/Isoalantolactone | "U"-shape ("closed") | Eudesmane-type sesquiterpene lactone | Steric hindrance around the carbonyl group. nih.gov |
| Diplophyllin | "S"-shape ("open") | Eudesmane-type sesquiterpene lactone | Potentially higher biological activity due to reduced steric hindrance. nih.gov |
Derivatization Research of this compound for Modified Academic Inquiry
Derivatization in chemical research involves the transformation of a compound into a product of similar structure, called a derivative. This process is often used to enhance the properties of a compound for a specific application, such as improving its volatility for gas chromatography or altering its biological activity for pharmacological screening.
While extensive research on the derivatization of this compound is not widely published, the synthesis of the compound itself provides a basis for potential derivatization strategies. Alpha-isomethylionyl acetate is synthesized from alpha-isomethylionyl alcohol and acetic acid or its derivatives. ontosight.ai This esterification reaction could be adapted to produce a variety of other esters by reacting the alcohol with different carboxylic acids or acyl halides.
Furthermore, the double bonds within the molecule present opportunities for various addition reactions. For example, hydrogenation could saturate the double bonds, leading to a more stable derivative with altered sensory and chemical properties. Epoxidation of the double bonds could introduce new functional groups, potentially leading to derivatives with novel biological activities. While specific examples of these derivatives of this compound are not readily found in academic literature, the principles of organic synthesis suggest these transformations are feasible and could be a subject for future academic inquiry.
Table 3: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent | Potential Product | Purpose of Derivatization |
|---|---|---|---|
| Transesterification | Different Alcohol | New Ester Derivative | Modify fragrance/flavor profile |
| Hydrogenation | H₂/Catalyst | Saturated Analogue | Increase stability, alter sensory properties |
| Epoxidation | Peroxy Acid | Epoxide Derivative | Introduce new functional groups for further synthesis or biological testing |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| alpha-Ionone |
| Linalool Acetate |
| Alantolactone |
| Isoalantolactone |
| Diplophyllin |
| cis-Octahydropentalene |
| alpha-isomethylionyl alcohol |
Synthetic Methodologies for Alpha Iso Methyl Ionyl Acetate and Analogues
Classical and Contemporary Chemical Synthesis Approaches to Alpha-iso-methyl ionyl acetate (B1210297)
The synthesis of alpha-iso-methyl ionyl acetate is a multi-step process that begins with the formation of pseudo-ionones. These acyclic precursors are then subjected to cyclization to form the core ionone (B8125255) structure, which is subsequently converted to the final acetate ester.
Aldol (B89426) Condensation Strategies for Pseudoionone (B86502) Precursors
The initial step in the synthesis of ionones is the aldol condensation of citral (B94496) with a ketone, such as acetone (B3395972) or methyl ethyl ketone, to form pseudoionone. perfumerflavorist.comperfumerflavorist.com This reaction is typically catalyzed by a base.
Catalysts: A variety of basic catalysts can be employed for this condensation, including sodium hydroxide (B78521), potassium hydroxide, barium hydroxide, sodium methoxide, sodium ethoxide, and quaternary ammonium (B1175870) bases. perfumerflavorist.comperfumerflavorist.com The choice of catalyst and reaction conditions can influence the yield and isomer distribution of the resulting pseudoionone. perfumerflavorist.com Research has also explored the use of solid base catalysts like magnesium oxide (MgO) and alkali-promoted MgO to develop more environmentally friendly processes. conicet.gov.artaylorfrancis.com The addition of lithium to MgO has been shown to enhance the yield of pseudoionone by increasing the density of strong base sites. conicet.gov.artaylorfrancis.com Calcined hydrotalcite and calcium oxide have also demonstrated high activity and selectivity for pseudoionone synthesis. scielo.br
Reaction Environment: The reaction is often carried out in a solvent such as absolute alcohol or water with an excess of the ketone. perfumerflavorist.com The reaction rate can be influenced by the reaction environment. For instance, using solid NaOH as a catalyst has been shown to result in a higher initial reaction rate compared to aqueous or methanolic solutions of NaOH. perfumerflavorist.com
The typical yields for pseudoionone formation range from 70-80%. perfumerflavorist.comperfumerflavorist.com
| Catalyst | Reactants | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Sodium hydroxide (NaOH) | Citral, Acetone | Aqueous or methanolic solution | 70-80% | perfumerflavorist.com |
| Potassium hydroxide (KOH) | Citral, Acetone | - | ~60% citral conversion, ~80% pseudoionone selectivity | scielo.br |
| Barium hydroxide (Ba(OH)2) | Citral, Acetone | - | - | perfumerflavorist.com |
| Li-modified MgO | Citral, Acetone | Liquid-phase, 353 K | Up to 93% | conicet.gov.ar |
| Calcined Hydrotalcite | Citral, Acetone | 398 K, 3 atm | ~98% citral conversion, >68% pseudoionone selectivity | scielo.br |
| Calcium Oxide (CaO) | Citral, Acetone | 398 K, 3 atm | ~98% citral conversion, >68% pseudoionone selectivity | scielo.br |
Cyclization Reactions in Ionone Formation Research
The second major step is the cyclization of the pseudoionone intermediate to form the characteristic six-membered ring of the ionones. This reaction is catalyzed by acids. perfumerflavorist.comperfumerflavorist.com
The cyclization of pseudoionone is initiated by the protonation of the carbonyl group or one of the double bonds by an acid catalyst. wpmucdn.com This is followed by an intramolecular electrophilic attack to form a six-membered ring and a carbocation intermediate. wpmucdn.com The stability of this carbocation and subsequent rearrangement reactions determine the final isomeric composition of the ionone product.
The type and concentration of the acid catalyst play a crucial role in determining the ratio of α-, β-, and γ-ionone isomers. perfumerflavorist.com For instance, concentrated sulfuric acid tends to favor the formation of β-ionone, which is thermodynamically more stable. perfumerflavorist.com Conversely, weaker acids like 85% phosphoric acid tend to yield a higher proportion of α-ionone. perfumerflavorist.com The formation of α-ionone is often considered the kinetically controlled product, which can then rearrange to the more stable β-ionone under the influence of a strong acid catalyst and higher temperatures. perfumerflavorist.com
Research has focused on developing more efficient and selective catalytic systems for the cyclization of pseudoionone. This includes the use of solid acid catalysts to replace traditional liquid acids, offering advantages in terms of catalyst separation and reuse.
Solid Acid Catalysts: Various solid acids have been investigated, including zeolites (HBEA, MFI), silica-alumina, and heteropolyacids (HPAs) supported on silica. researchgate.netresearchgate.netresearchgate.netcuni.cz The catalytic performance of these materials is linked to their acidic properties, particularly the density of strong Brønsted acid sites. researchgate.netresearchgate.netresearchgate.net For example, a high ionone yield of 79% has been achieved using a silica-supported tungstophosphoric acid (HPA/SiO2) catalyst, which is comparable to yields obtained with homogeneous sulfuric acid catalysis. researchgate.netresearchgate.netresearchgate.net
Microreactor Systems: The use of microreactors for the sulfuric acid-catalyzed cyclization of pseudoionone has been explored to achieve better control over reaction parameters such as residence time, temperature, and acid concentration. researchgate.net This approach has demonstrated the potential to achieve high yields of β-ionone (77%) and a total ionone yield of up to 93%. researchgate.net
Liquefied Carbon Dioxide: An innovative approach involves using a two-phase solvent system with concentrated sulfuric acid and liquefied carbon dioxide under pressure. google.com This method, carried out at low temperatures, offers a continuous process for the synthesis of β-ionone. google.com
| Catalyst | Reaction Type | Key Findings | Ionone Yield | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H2SO4) | Homogeneous | Concentration dependent; high concentration favors β-ionone. | - | perfumerflavorist.com |
| Phosphoric Acid (H3PO4) | Homogeneous | Weaker acid, favors α-ionone formation. | - | perfumerflavorist.com |
| Silica-Supported Heteropolyacid (HPA/SiO2) | Heterogeneous | High density of strong Brønsted acid sites leads to high yield. | 79% | researchgate.netresearchgate.netresearchgate.net |
| Sulfuric Acid in Microreactor | Homogeneous | Optimized conditions lead to high β-ionone selectivity. | Up to 93% total ionones | researchgate.netresearchgate.net |
| Sulfuric Acid / Liquid CO2 | Two-phase | Continuous process at low temperature and high pressure. | - | google.com |
| Zeolites (HBEA, MFI) | Heterogeneous | Active catalysts, performance depends on architecture and acidity. | - | cuni.cz |
Multi-step Synthetic Pathways to Alpha-iso-methyl ionyl acetate
The synthesis of alpha-iso-methyl ionyl acetate specifically requires the use of methyl ethyl ketone in the initial aldol condensation with citral to form pseudo-methylionone. wikipedia.orggoogle.com This is then followed by cyclization and esterification.
A one-pot method for the synthesis of alpha-iso-methyl ionone has been developed, which involves the sequential addition of different catalysts. google.com This approach is reported to have high yield and selectivity, with the selectivity for alpha-iso-methyl ionone reaching over 95%. google.com The process involves preparing pseudo-methylionone at a temperature range of -10 to 85 °C, followed by the synthesis of alpha-iso-methyl ionone at 80 to 130 °C. google.com
The final step to obtain alpha-iso-methyl ionyl acetate is the esterification of the corresponding alpha-iso-methyl ionone. This is a standard esterification reaction where the hydroxyl group of the ionone reacts with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a catalyst. The IUPAC name for alpha-isomethylionyl acetate is [(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate. nih.gov
Stereoselective Synthesis Methodologies for Alpha-iso-methyl ionyl acetate Isomers
The stereochemistry of the final product is crucial for its fragrance properties. The development of stereoselective synthesis methods allows for the targeted production of specific isomers.
Research into the stereoselective synthesis of related terpenoids provides insights into potential strategies for controlling the stereochemistry of alpha-iso-methyl ionyl acetate. Lipase-mediated resolution is a common technique used to separate enantiomers of chiral intermediates. For instance, lipase (B570770) PS has been used for the kinetic resolution of diol precursors in the synthesis of furanosesquiterpenes, yielding enantiomerically enriched starting materials. mdpi.com
Enzyme-catalyzed reactions are also being explored for the enantioselective cyclization of pseudoionone analogs. Engineered squalene-hopene cyclases (SHCs) have shown the ability to catalyze the enantioselective monocyclization of geranylacetone, a compound structurally related to pseudoionone. nih.gov By engineering the enzyme, it was possible to achieve high conversion and enantiomeric excess for a specific stereoisomer. nih.gov This highlights the potential of biocatalysis in the stereoselective synthesis of ionone derivatives.
Furthermore, asymmetric synthesis strategies, such as those employing chiral catalysts or auxiliaries, can be applied to control the formation of specific stereocenters during the key bond-forming steps of the synthesis. For example, stereoselective allylic substitution reactions have been utilized in the synthesis of other complex natural products and could potentially be adapted for the synthesis of chiral ionone precursors. researchgate.net
Development of Green Chemistry Approaches in Alpha iso-methyl ionyl acetate Synthesis Research
The fragrance industry, in its pursuit of sustainability, has increasingly focused on developing "green" synthesis routes for key molecules like this compound. perfumerflavorist.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, aligning with the core principles of green chemistry. personalcaremagazine.comresearchgate.net Research in this area has explored several innovative strategies, from novel catalysts to streamlined reaction processes.
A significant advancement is the development of biocatalytic methods, which use enzymes to perform chemical transformations. rsc.org While not yet specifically detailed for this compound, biocatalysis offers high chemo- and stereoselectivity in the synthesis of related fragrance compounds, which can prevent the formation of less desirable isomers and reduce waste. rsc.org Another green approach involves replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical carbon dioxide, or bio-based solvents. personalcaremagazine.com
In the context of acetate synthesis specifically, research has demonstrated the use of sustainable, heterogeneous catalysts. For instance, a green synthesis for isoamyl acetate was developed using ball-milled seashells as a natural and effective nano-biocomposite catalyst, eliminating the need for corrosive acids and toxic solvents. nih.gov This highlights a promising direction for the synthesis of other fragrance acetates.
Industrial Synthesis Research and Process Optimization of this compound
Catalyst selection is critical in the synthesis of methyl ionones, as it directly influences the ratio of isomers in the final product. The key transformation, the cyclization of the pseudo-ionone intermediate, is an acid-catalyzed reaction. perfumerflavorist.com The type and concentration of the acid catalyst are primary factors in determining whether the alpha or beta isomer is preferentially formed.
Historically, strong mineral acids have been the catalysts of choice. Research has shown that using 85% phosphoric acid tends to favor the production of α-ionone, while concentrated sulfuric acid is more effective for producing β-ionone. perfumerflavorist.com This allows manufacturers to steer the reaction toward the desired isomer.
Table 1: Influence of Acid Catalyst on Ionone Isomer Formation
| Catalyst | Predominant Isomer | Reference |
|---|---|---|
| 85% Phosphoric Acid | α-ionone | perfumerflavorist.com |
| Diluted Sulfuric Acid (e.g., 5%) | Mixture of α- and β-ionone | perfumerflavorist.com |
| Concentrated Sulfuric Acid | β-ionone | perfumerflavorist.com |
In modern industrial processes designed for efficiency and sustainability, a "one-pot" method for producing alpha-iso-methyl ionone utilizes a two-stage catalytic system within a single vessel. google.com
Condensation Catalyst: A basic catalyst is used for the initial aldol condensation of citral and butanone. Catalysts for this step include pyrrolidine, sodium hydroxide, or potassium hydroxide. google.com
Cyclization Catalyst: After the condensation is complete, an acid catalyst is added to initiate the ring-closing reaction. Effective catalysts for selectively forming the alpha-iso isomer include trifluoroacetic acid, methanesulfonic acid, and p-toluenesulfonic acid. google.com
This one-pot approach, with its sequential catalyst addition, is advantageous for large-scale production as it reduces equipment needs, minimizes handling of intermediates, and allows for high selectivity and yield. google.com
Optimizing reaction conditions such as temperature, reactant ratios, and reaction time is essential for achieving high yields and the desired product purity on an industrial scale. creative-biolabs.comwhiterose.ac.uk
In the cyclization step, the molar ratio of the acid catalyst to the pseudoionone substrate is a key variable for controlling selectivity. For example, when using sulfuric acid, a lower molar ratio (2-3 moles of acid per mole of pseudoionone) results in a higher proportion of α-ionone. google.com Conversely, a higher molar ratio (above 5 moles of acid per mole of pseudoionone) pushes the reaction to yield β-ionone almost exclusively. google.com
Table 2: Effect of Sulfuric Acid Molar Ratio on Ionone Isomer Selectivity
| Molar Ratio (H₂SO₄ : Pseudoionone) | Predominant Product | α-Ionone Content | Reference |
|---|---|---|---|
| 2 to 3 | Mainly α-ionone | High | google.com |
| > 5 | Mainly β-ionone | < 2% | google.com |
The innovative "one-pot" synthesis of alpha-iso-methyl ionone has been optimized by defining distinct temperature ranges for each catalytic stage. google.com
Condensation Reaction: The initial condensation is carried out at a temperature between -10 °C and 85 °C.
Cyclization Reaction: The subsequent cyclization is performed at a higher temperature, ranging from 80 °C to 130 °C.
This precise temperature control, combined with optimized catalyst ratios, enables the synthesis to achieve a molar yield of 95.0% and a selectivity for the desired alpha-iso-methyl ionone of over 95.0%, making it a highly efficient and selective method for industrial production. google.com
Biosynthesis and Biotransformation Pathways of Alpha Iso Methyl Ionyl Acetate
Natural Occurrence and Biosynthetic Origins of Ionones and Alpha iso-methyl ionyl acetate (B1210297)
Alpha-isomethyl ionyl acetate is an acetate ester formed from its corresponding alcohol, which itself is derived from alpha-isomethyl ionone (B8125255). nih.gov The biosynthesis of this compound is therefore intrinsically linked to the formation of the core ionone structure, a C14 norsesquiterpenoid. wikipedia.orgymdb.ca The fundamental building blocks for this structure are supplied by the universal terpenoid biosynthesis pathways.
Isoprenoid Pathway Contributions to Ionone Precursors
All terpenoids, including the ionone family, are synthesized from two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govannualreviews.orgrsc.org Organisms utilize two primary and distinct pathways to produce these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.orgnumberanalytics.com
Table 1: Comparison of the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Biosynthetic Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol/Peroxisome in plants, fungi, and animals. rsc.orgnumberanalytics.com | Plastids in plants, most bacteria, and green microalgae. rsc.orgnih.gov |
| Primary Precursors | Acetyl-CoA (three molecules). numberanalytics.comlibretexts.org | Pyruvate (B1213749) and Glyceraldehyde-3-phosphate. numberanalytics.com |
| Key Regulatory Enzyme | HMG-CoA reductase (HMGR). numberanalytics.comresearchgate.net | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and DXP reductoisomerase (DXR). researchgate.net |
| Primary Terpenoid Products | Sesquiterpenoids (C15), Triterpenoids (C30), Sterols. rsc.orgresearchgate.net | Monoterpenoids (C10), Diterpenoids (C20), Tetraterpenoids (C40, e.g., Carotenoids). rsc.orglibretexts.org |
The MVA pathway, primarily located in the cytosol of higher plants, is crucial for the synthesis of sesquiterpenoids and triterpenoids. rsc.orgresearchgate.net The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. numberanalytics.com A subsequent reaction with another acetyl-CoA molecule yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). numberanalytics.comlibretexts.org The enzyme HMG-CoA reductase (HMGR), a key regulatory point in the pathway, reduces HMG-CoA to mevalonate. numberanalytics.com Through a series of phosphorylation and decarboxylation steps, mevalonate is ultimately converted into the C5 precursor, IPP, which can be isomerized to DMAPP. numberanalytics.comlibretexts.org
The MEP pathway, also known as the non-mevalonate pathway, operates within the plastids of plants and most bacteria. numberanalytics.comnih.gov This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to produce 1-deoxy-D-xylulose-5-phosphate (DXP). numberanalytics.com Following a series of seven enzymatic reactions, DXP is converted into both IPP and DMAPP. nih.govannualreviews.orgnumberanalytics.com The MEP pathway is the primary source for the precursors of monoterpenoids, diterpenoids, and tetraterpenoids, which include the carotenoids. rsc.orgresearchgate.net Research has shown that intermediates in this pathway, such as methylerythritol cyclodiphosphate (MEcDP), may also act as signaling molecules, particularly in response to oxidative stress. nih.govresearchgate.net
Carotenoid Degradation as a Source of Ionone Backbones
Ionones and their derivatives are classified as apocarotenoids, which are typically formed through the oxidative cleavage of C40 carotenoids. mdpi.comfrontiersin.org This degradation process is a significant natural source of the C13 ionone backbone. nih.govtandfonline.com The enzymatic cleavage is primarily catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govnih.gov
For instance, the asymmetric cleavage of β-carotene at the 9,10 and 9',10' positions by the enzyme β-carotene oxygenase 2 (BCO2) yields β-ionone. mdpi.com Similarly, the degradation of other carotenoids can produce different ionone isomers. nih.gov In peach, the expression of the PpCCD4 gene is directly linked to the degradation of carotenoids and the resulting production of apocarotenoid volatiles, including ionones. frontiersin.orgnih.gov This enzymatic process is considered a viable method for the biotechnological production of natural ionones for the flavor and fragrance industries. nih.govresearchgate.net
Occurrence in Biological Systems (e.g., plants, microorganisms)
The direct precursor to the acetate ester, alpha-isomethyl ionone, is found in nature. It has been identified as a naturally occurring organic compound in Brewer's yeast (Saccharomyces cerevisiae). wikipedia.orgmi-free.com It has also been reported in Magnolia kobus. nih.gov The target compound of this article, alpha-isomethylionyl acetate, has been specifically reported as a plant metabolite in Arabidopsis thaliana. nih.gov
Enzymatic Biotransformation of Alpha iso-methyl ionyl acetate and Related Compounds
The biotransformation of ionones is a subject of significant research, as enzymatic modifications can create novel compounds with interesting properties. While studies on alpha-isomethyl ionyl acetate are limited, research on the closely related alpha-isomethyl ionone and other ionone isomers provides insight into the enzymatic reactions that can occur. These transformations are often carried out by microorganisms, particularly fungi, which possess a wide array of oxidative enzymes. nih.govnih.gov
A pivotal study on the microbial conversion of alpha-isomethylionone was conducted using the fungus Aspergillus niger. nih.gov This research identified several metabolic products resulting from enzymatic action on the alpha-isomethylionone structure. The transformations primarily involved hydroxylations and dehydrogenations, demonstrating the fungus's ability to modify the core structure of the molecule. nih.gov Similar biotransformations have been observed with isolated fungal enzymes, such as unspecific peroxygenases (UPOs), which can oxygenate α-ionone to produce 3-hydroxy-α-ionone and 3-oxo-α-ionone. acs.org In another context, activated sludge has been shown to biodegrade alpha-isomethylionone into a different ketone structure. oup.comtiiips.com
Table 2: Proposed Biotransformation Products of α-Isomethylionone by Aspergillus niger JTS 191
| Product | Type of Transformation |
|---|---|
| cis-3-Hydroxy-α-isomethylionone | Hydroxylation |
| trans-3-Hydroxy-α-isomethylionone | Hydroxylation |
| 3-Oxo-α-isomethylionone | Oxidation/Dehydrogenation |
| 2,3-Dehydro-α-isomethylionone | Dehydrogenation |
Data sourced from Yamazaki et al. (1988). nih.gov
These studies collectively indicate that the ionone ring and its side chain are susceptible to various enzymatic modifications, including hydroxylations, oxidations, and bond rearrangements. nih.govacs.org Such transformations highlight potential metabolic pathways for alpha-isomethyl ionyl acetate in biological systems, where the ester group could be cleaved before or after the modification of the core ionone structure.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetoacetyl-CoA |
| Acetyl-CoA |
| Alpha-isomethyl ionone |
| Alpha-isomethylionyl acetate |
| β-Carotene |
| cis-3-Hydroxy-α-isomethylionone |
| 1-deoxy-D-xylulose-5-phosphate (DXP) |
| 2,3-Dehydro-α-isomethylionone |
| 3-Hydroxy-α-ionone |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3-Oxo-α-ionone |
| 3-Oxo-α-isomethylionone |
| 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one |
| Citral (B94496) |
| Dimethylallyl diphosphate (DMAPP) |
| Glyceraldehyde-3-phosphate |
| Isopentenyl diphosphate (IPP) |
| Mevalonate |
| Methyl ethyl ketone |
| Methylerythritol cyclodiphosphate (MEcDP) |
| Pyruvate |
Glycosylation Studies and UDP-Glycosyltransferase (UGT) Activity
Currently, there is a lack of specific scientific literature documenting the glycosylation of Alpha-iso-methyl ionyl acetate or the activity of UDP-glycosyltransferases (UGTs) on this substrate. Glycosylation is a well-established phase II metabolic pathway in many organisms for the detoxification of xenobiotics, where UGTs catalyze the transfer of a glycosyl group from a nucleotide sugar to a substrate, increasing its water solubility and facilitating its excretion. While this is a common biotransformation for compounds with hydroxyl groups, such as the alcohol that would be formed from the hydrolysis of Alpha-iso-methyl ionyl acetate, dedicated studies on this specific compound have not been published. Research has demonstrated the use of Lewis acids to promote O-linked glycosylation for various amino acids, a process that highlights the chemical feasibility of such reactions.
Hydroxylation and Oxidation Mechanisms
Hydroxylation and subsequent oxidation represent key phase I metabolic pathways for ionone-type compounds. The fungus Aspergillus niger JTS 191 has been shown to convert alpha-isomethylionone, the ketone analog of Alpha-iso-methyl ionyl acetate. The bioconversion process yields hydroxylated and oxidized products. The primary transformations occur on the cyclohexene (B86901) ring, leading to metabolites such as cis-3-hydroxy-alpha-ionone and 3-oxo-alpha-ionone. These transformations suggest the involvement of cytochrome P450 monooxygenases, which introduce a hydroxyl group, followed by dehydrogenases that oxidize the newly formed alcohol to a ketone. A proposed metabolic pathway involves these successive enzymatic steps.
Reductive Biotransformations
Reductive processes can also play a role in the biotransformation of ionone-related structures. While specific reductive pathways for Alpha-iso-methyl ionyl acetate are not detailed in the literature, the biodegradation of the closely related alpha-isomethylionone has been studied. Using standard activated sludge, a significant biodegradation product was identified as (+/-)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one. This transformation involves the cleavage of the butenone side chain, indicating a complex enzymatic process that goes beyond simple reduction of a single functional group. This finding demonstrates that under relevant environmental conditions, the core structure of the molecule can be substantially altered by microbial consortia.
Microbial Bioconversion of this compound
The microbial metabolism of fragrance compounds is a critical area of research for assessing their environmental persistence and for the potential biocatalytic production of novel derivatives.
Identification of Microorganisms in Biotransformation Processes
Research has identified specific microorganisms capable of transforming ionone structures closely related to Alpha-iso-methyl ionyl acetate.
Aspergillus niger JTS 191 : This fungal strain has been extensively studied for its ability to convert alpha-isomethylionone into various hydroxylated and oxidized derivatives.
Activated Sludge : Mixed microbial communities, such as those found in standard activated sludge, have been shown to be effective in the biodegradation of alpha-isomethylionone. This indicates that a diverse range of bacteria and fungi likely contribute to its environmental degradation.
Fusarium culmorum : This fungus, along with Aspergillus niger, has been used in the biotransformation of the related compound α-ionol, converting it to 3-oxo-α-ionone, demonstrating a similar oxidative capability.
Characterization of Biotransformation Products from Microbial Action
The products resulting from the microbial transformation of the parent ketone, alpha-isomethylionone, have been characterized through spectrometric and synthetic methods. These metabolites arise primarily from oxidation and hydroxylation reactions.
Below is an interactive table detailing the characterized biotransformation products from the action of Aspergillus niger on the related compound, alpha-ionone (B122830), which are analogous to those expected from alpha-isomethylionone.
| Original Compound | Microorganism | Biotransformation Product | Transformation Type |
|---|---|---|---|
| alpha-Isomethylionone | Aspergillus niger JTS 191 | Analogous Hydroxylated Products (e.g., cis-3-hydroxy derivative) | Hydroxylation |
| alpha-Isomethylionone | Aspergillus niger JTS 191 | Analogous Oxidized Products (e.g., 3-oxo derivative) | Oxidation |
| alpha-Isomethylionone | Activated Sludge | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one | Side-chain Cleavage |
Enzymatic Systems Involved in Microbial Degradation
The degradation of Alpha-iso-methyl ionyl acetate is hypothesized to be a multi-step enzymatic process.
Esterases : The initial step in the microbial degradation of Alpha-iso-methyl ionyl acetate would logically involve the hydrolysis of the ester bond to release the corresponding alcohol (alpha-iso-methyl ionol) and acetic acid. This reaction is catalyzed by esterases. Studies on the enzymatic degradation of other acetate esters, like cellulose (B213188) acetate, have shown that esterases are crucial for the initial deacetylation, which then permits further degradation by other enzymes.
Cytochrome P450 Monooxygenases : The subsequent hydroxylation of the ionone ring, as observed in the transformation of alpha-isomethylionone by Aspergillus niger, is characteristic of the action of cytochrome P450 monooxygenases. These enzymes are pivotal in the phase I metabolism of a wide variety of organic compounds.
Dehydrogenases : Following hydroxylation, the resulting alcohol can be further oxidized to a ketone by alcohol dehydrogenases. This two-step process of hydroxylation and dehydrogenation is a common metabolic pathway for the functionalization of hydrocarbon rings.
Environmental Fate and Degradation Mechanisms of Alpha Iso Methyl Ionyl Acetate
Abiotic Degradation Studies of Alpha iso-methyl ionyl acetate (B1210297) in Environmental Matrices
Abiotic degradation involves the breakdown of chemical compounds through non-living processes. For a substance like alpha iso-methyl ionyl acetate, the most relevant abiotic degradation pathways in the environment are photodegradation (breakdown by light) and hydrolysis (breakdown by water).
For instance, studies on terpenes, which share structural similarities with the ionone (B8125255) backbone of this compound, have shown that they can be successfully degraded through photocatalysis using titanium dioxide (TiO2) as a catalyst. nih.gov This process involves the generation of highly reactive oxygen species that can break down the organic molecule. It is plausible that this compound could undergo similar atmospheric reactions, leading to its degradation. The rate of these reactions would determine its atmospheric lifetime.
As an ester, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process would split the ester back into its constituent parts: alpha-isomethyl ionol and acetic acid. scentjourner.com The rate of hydrolysis is significantly influenced by pH, with the reaction being much faster under either acidic or alkaline conditions compared to a neutral pH. researchgate.net
While specific hydrolysis rate constants for this compound are not documented in environmental studies, the general reactivity of esters suggests that this pathway is a primary mechanism for its abiotic degradation in aquatic environments. scentjourner.com The breakdown of the ester linkage would eliminate the original compound, leading to the formation of its alcohol and carboxylic acid precursors.
Table 1: General Principle of Ester Hydrolysis
| Reactant | Reagent | Conditions | Products | Significance |
|---|---|---|---|---|
| This compound | Water (H₂O) | Acidic or Alkaline pH | Alpha-isomethyl ionol + Acetic acid | Primary abiotic degradation pathway for esters in aquatic environments. scentjourner.com |
Biodegradation Research of this compound in Aquatic and Terrestrial Systems
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process in the removal of chemical substances from the environment.
Specific experimental data on the aerobic and anaerobic biodegradation of this compound is scarce. However, a computational model, EPI Suite (Estimation Programs Interface), provides a prediction for the ready biodegradability of the closely related "methyl ionyl acetate". The model predicts that it is not readily biodegradable. thegoodscentscompany.com This suggests that its complete mineralization to carbon dioxide and water under standard test conditions is unlikely to be rapid.
The prediction of not being readily biodegradable implies that the compound may persist in the environment for some time, potentially undergoing slower degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The structure, with its cyclic and branched features, may present challenges for rapid microbial breakdown.
Table 2: Predicted Biodegradability of a Related Compound
| Compound Name | Model | Prediction | Implication |
|---|---|---|---|
| Methyl ionyl acetate | EPI Suite (Biowin7) | Not Ready Biodegradable | May persist in the environment and undergo slow degradation. thegoodscentscompany.com |
While the complete biodegradation of this compound may be slow, it is likely that microbial communities play a role in its transformation. The initial step in its biodegradation is expected to be the enzymatic hydrolysis of the ester bond by esterase enzymes, which are common in a wide variety of microorganisms. This would yield alpha-isomethyl ionol and acetic acid. Acetic acid is a simple organic acid that is readily consumed by many microorganisms.
The subsequent degradation would depend on the microbial breakdown of alpha-isomethyl ionol. Studies on the parent compound, alpha-isomethyl ionone, have shown that it can be transformed by fungi. For example, the fungus Aspergillus niger is capable of hydroxylating and oxidizing alpha-ionone (B122830) isomers. nih.govresearchgate.net It is plausible that similar fungal or bacterial strains present in soil and water could also degrade alpha-isomethyl ionol, which would be formed from the hydrolysis of the acetate.
There are no published studies that have identified the specific environmental metabolites of this compound. However, based on the expected degradation pathways of hydrolysis and subsequent oxidation, a number of potential metabolites can be hypothesized.
The primary and most immediate metabolite would be alpha-isomethyl ionol , resulting from the hydrolysis of the ester bond. Further microbial oxidation of this alcohol could lead to the formation of the corresponding ketone, alpha-isomethyl ionone . Subsequent microbial action on the ionone ring, as suggested by studies on related compounds, could lead to hydroxylated and other oxidized derivatives. nih.govresearchgate.net The persistence of these metabolites would depend on their own susceptibility to further microbial degradation.
Table 3: Potential Environmental Metabolites of this compound
| Parent Compound | Initial Degradation Pathway | Initial Metabolites | Potential Subsequent Metabolites |
|---|---|---|---|
| This compound | Hydrolysis | Alpha-isomethyl ionol, Acetic acid | Alpha-isomethyl ionone, Hydroxylated ionone derivatives |
Molecular Interactions and Mechanistic Biological Activity Research
Receptor Binding and Activation Studies of Alpha iso-methyl ionyl acetate (B1210297)
The interaction of odorant molecules with olfactory receptors (ORs) is a foundational aspect of olfaction. ORs are a large family of G-protein coupled receptors (GPCRs) that bind with specific chemical ligands, initiating a signal transduction cascade that results in the perception of smell. frontiersin.orgbiorxiv.org Research in this area for specific fragrance molecules often involves non-human models to elucidate these complex mechanisms. biorxiv.org
Olfactory Receptor Interaction Mechanisms (Non-Human Models)
As of the current body of scientific literature, specific studies detailing the direct interaction and activation of olfactory receptors by Alpha-iso-methyl ionyl acetate in non-human models have not been extensively published. However, general principles of odorant receptor binding can be inferred. The process begins when a volatile molecule like Alpha-iso-methyl ionyl acetate enters the nasal cavity and binds to ORs located on the cilia of olfactory receptor neurons. frontiersin.org This binding is a selective process, where the structural and chemical properties of the odorant determine which of the hundreds of different OR types it will activate. biorxiv.org
Studies on analogous compounds, such as other volatile esters, in models like rats, have shown that a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants, a principle known as combinatorial coding. biorxiv.org The binding event causes a conformational change in the GPCR, leading to the activation of intracellular signaling pathways, typically involving G-proteins (like Golf) and the production of second messengers like cyclic AMP (cAMP). walshmedicalmedia.com This ultimately generates an electrical signal that is sent to the brain. The specific ORs that would bind Alpha-iso-methyl ionyl acetate and the precise nature of this interaction remain a subject for future research.
Structure-Activity Relationship (SAR) Studies for Receptor Affinity
Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity, such as its affinity for a receptor. For odorants, SAR helps to predict how modifications to a molecule's shape, size, and functional groups will affect its smell. Key structural features for ionone-type molecules and their esters, like the cyclohexene (B86901) ring, the enone or ester group, and the position of methyl groups, are all expected to play a critical role in the binding affinity to specific ORs.
Enzymatic Interaction Profiles of Alpha iso-methyl ionyl acetate
As an acetate ester, Alpha-iso-methyl ionyl acetate is susceptible to enzymatic hydrolysis by esterases. Esterases are a broad class of hydrolase enzymes that split esters into an acid and an alcohol. This process is fundamental in the metabolism of this compound in biological systems.
The primary enzymatic interaction expected for Alpha-iso-methyl ionyl acetate is its hydrolysis, catalyzed by carboxylesterases or lipases, to yield Alpha-iso-methyl ionol and acetic acid. Research on the enzymatic hydrolysis of other acetate esters, such as cellulose (B213188) acetate and various racemic acetates, confirms the role of these enzymes. mdpi.comresearchgate.net For example, lipases like Candida antarctica lipase (B570770) B (CAL-B) are highly efficient at hydrolyzing acetate esters, often in a stereoselective manner. researchgate.net Similarly, human serum albumin (HSA) has been shown to exhibit esterase activity, capable of hydrolyzing compounds like 4-nitrophenyl acetate. nih.gov It is therefore scientifically plausible that Alpha-iso-methyl ionyl acetate would be a substrate for a range of endogenous esterases in both human and plant systems, representing a key step in its metabolic pathway.
Table 1: Predicted Enzymatic Hydrolysis of this compound
| Enzyme Class | Substrate | Products | Biological Relevance |
| Carboxylesterases/Lipases | This compound | Alpha-iso-methyl ionol, Acetic Acid | Metabolism, Biotransformation |
Role of this compound in Plant Biochemistry and Physiology Research
Alpha-iso-methyl ionyl acetate has been identified as a natural plant metabolite, specifically in the model organism Arabidopsis thaliana. nih.gov Its classification as a sesquiterpenoid places it within a large group of compounds known to have diverse and critical functions in plant life. nih.govbiorxiv.org
Function as a Plant Metabolite or Signaling Molecule
The presence of Alpha-iso-methyl ionyl acetate in Arabidopsis thaliana suggests it plays a role in the plant's metabolic network. nih.gov Plants produce a vast array of volatile organic compounds (VOCs) that can act as signaling molecules. These signals are involved in communication within the plant and with other organisms. biorxiv.org
Research on Arabidopsis has demonstrated that other volatile acetate esters, such as hexenyl acetate, are released upon mechanical wounding or herbivore attack. plos.org These compounds are key components of herbivore-induced plant volatiles (HIPVs) and can act as airborne signals to prime defense responses in neighboring plants or attract natural enemies of the herbivores. plos.org Given that terpenoids are deeply integrated with plant defense signaling pathways, such as those regulated by jasmonic acid (JA) and salicylic (B10762653) acid (SA), it is hypothesized that Alpha-iso-methyl ionyl acetate may function similarly as a signaling molecule in response to specific biotic or abiotic stresses. biorxiv.orgmdpi.commdpi.com
Involvement in Plant Defense Mechanisms or Growth Regulation
Plant defense against pathogens and herbivores is often mediated by complex signaling networks involving phytohormones like JA and SA. mdpi.com The JA pathway is particularly crucial for defense against necrotrophic pathogens and chewing insects. mdpi.commdpi.com Terpenoid and other volatile compounds are frequently synthesized and released as part of these JA-mediated defense responses. biorxiv.org
In Arabidopsis, enzymes such as alpha-dioxygenase 1 (α-DOX1) are known to produce signaling oxylipins that contribute to local and systemic acquired resistance (SAR) in a salicylic acid-dependent manner. uniprot.org As a sesquiterpenoid metabolite, Alpha-iso-methyl ionyl acetate is likely integrated into this network of chemical defenses. Its production could be upregulated in response to an attack, where it might function directly as a deterrent or indirectly as a signal to activate broader defense gene expression or to recruit beneficial insects for "indirect defense". plos.org
Table 2: Potential Roles of this compound in Plant Research
| Research Area | Potential Function | Implied Mechanism |
| Plant Signaling | Inter- and intra-plant communication | Release as a volatile organic compound (VOC) upon stress |
| Plant Defense | Direct or indirect defense against herbivores/pathogens | Part of the Jasmonic Acid/Salicylic Acid signaling cascades |
| Growth Regulation | Phytohormone crosstalk | Interaction with pathways governing growth-defense trade-offs |
Stereochemical Influence on Molecular Recognition and Biological Outcomes
The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in the biological activity of fragrance compounds like alpha-iso-methyl ionyl acetate. The presence of chiral centers and geometric isomerism (cis/trans or E/Z) in its molecular structure means that several different stereoisomers of this compound can exist. Each of these isomers, while having the same chemical formula and connectivity of atoms, possesses a unique three-dimensional shape.
This difference in shape is fundamental to the mechanism of molecular recognition at the heart of our sense of smell. Olfactory receptors in the nose are themselves complex chiral protein structures. researchgate.net The interaction between a fragrance molecule and an olfactory receptor is highly specific, often likened to a lock and key mechanism. Consequently, different stereoisomers of alpha-iso-methyl ionyl acetate will interact differently with these receptors due to their distinct shapes. This concept is known as chiral recognition. iupac.org A slight change in the spatial orientation of a functional group can lead to a significant alteration in how the molecule binds to a receptor, or if it binds at all.
This differential binding affinity and activation of olfactory receptors by each stereoisomer result in distinct biological outcomes, which, in this context, are the perceived odor characteristics. Research on the parent compound, alpha-iso-methylionone, and structurally related ionones clearly demonstrates that stereoisomers can possess remarkably different scent profiles and intensities. bris.ac.ukleffingwell.com For instance, one enantiomer might be perceived as intensely floral, while its mirror image could be described as woody or weak. leffingwell.comleffingwell.com
The following table summarizes the known odor characteristics of various methyl ionone (B8125255) isomers, illustrating the profound impact of stereochemistry on olfactory perception.
| Isomer | Reported Odor Characteristics | Reference |
|---|---|---|
| α-iso-Methylionone | Considered the finest odor of the ionones; reminiscent of orris and violets, powdery, sweet, and floral. | bris.ac.ukperfumersworld.com |
| β-iso-Methylionone | Interesting, powdery, orris-like with woody aspects. | bris.ac.uk |
| α-n-Methylionone | Reminiscent of α-ionone, but milder and more delicate. Described as woody, powdery, and floral. | bris.ac.ukleffingwell.com |
| β-n-Methylionone | Similar to β-ionone but with a distinct leather note. | bris.ac.uk |
| (+)-(6R)-γ-iso-Methylionone | Rich and interesting woody-ambery leather odor with fruity-floral facets in the direction of irone and methyl ionone and additional green accents. | leffingwell.com |
| (-)-(6S)-γ-iso-Methylionone | Woody-ambery mix odor between methyl ionone and Iso E Super of a dry character. | leffingwell.com |
Advanced Analytical Methodologies for Alpha Iso Methyl Ionyl Acetate Research
Chromatographic Separation Techniques and Innovations
Chromatographic techniques are fundamental in the analysis of Alpha iso-methyl ionyl acetate (B1210297), a valuable fragrance ingredient. These methods allow for the separation and quantification of this compound from complex mixtures, ensuring its quality and purity.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography (GC) is a principal technique for the analysis of volatile compounds like Alpha iso-methyl ionyl acetate. Method development and optimization are crucial for achieving accurate and reliable results. Key parameters in GC method development include the selection of the stationary phase, temperature programming, and detector type.
For instance, a DB-Wax stationary phase has been effectively used for the separation of acetate derivatives, providing symmetric peak shapes. researchgate.net The dimensions of the column, such as length, internal diameter, and film thickness, are also critical. A common column configuration is 30 meters in length, 0.25 mm in internal diameter, and 0.50 microns in film thickness. researchgate.net Helium is often employed as the carrier gas in a temperature ramping mode to ensure efficient separation. researchgate.net
Optimization of the temperature program is essential to achieve good resolution between this compound and other components in a sample. A typical program might involve an initial temperature hold, followed by a gradual increase in temperature to elute compounds with higher boiling points. The use of a flame ionization detector (FID) is common for quantitative analysis due to its high sensitivity and wide linear range. researchgate.net For qualitative analysis and structural confirmation, a mass spectrometer (MS) is often coupled with the GC system. researchgate.netnih.gov
Validation of a GC method is a critical step to ensure its suitability for its intended purpose. Validation parameters often include specificity, linearity, accuracy, and precision. nih.gov Linearity is typically demonstrated by a high correlation coefficient (R² > 0.999) over a range of concentrations. nih.gov Accuracy is assessed by recovery studies, with acceptable recovery typically falling between 90% and 110%. researchgate.net Precision is evaluated by analyzing replicate samples, with the relative standard deviation (RSD) being a key metric. nih.gov
Liquid Chromatography (LC) Applications
While GC is well-suited for volatile compounds, liquid chromatography (LC) offers advantages for the analysis of less volatile or thermally labile compounds. In the context of this compound research, LC can be particularly useful for the analysis of its derivatives or in complex matrices where sample cleanup is challenging.
Reversed-phase LC, using a C18 stationary phase, is a common mode of separation for moderately polar compounds. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid to improve peak shape and ionization efficiency in mass spectrometry. researchgate.net
LC methods can be developed for both qualitative and quantitative analysis. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the identification and quantification of compounds in complex mixtures. nih.gov LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, allowing for the detection of trace levels of analytes.
Enantioselective Chromatography for Isomeric Resolution
This compound possesses stereoisomers, and the separation of these enantiomers can be critical as they may exhibit different sensory properties. Enantioselective chromatography is the primary technique used to resolve these isomers.
This specialized form of chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP is crucial and depends on the specific structure of the analyte. For fragrance compounds like ionones and their derivatives, cyclodextrin-based CSPs have been shown to be effective.
The development of an enantioselective method involves optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. Both GC and LC can be used for enantioselective separations. In enantioselective GC, a chiral column is used, while in enantioselective LC, either a chiral column or a chiral additive in the mobile phase can be employed.
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification Research
Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing information about its molecular weight and structure.
Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis
The coupling of chromatographic techniques with mass spectrometry, known as hyphenated techniques, provides a powerful platform for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer provides a mass spectrum for each separated component, which serves as a chemical fingerprint. chemguide.co.uk This technique has been successfully used for the qualitative and quantitative analysis of various phytochemicals and fragrance ingredients. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for the analysis of non-volatile, polar, or thermally unstable compounds. nih.gov LC-MS has been employed in various research areas, including metabolomics and the analysis of complex biological samples. chemrxiv.org
Fragmentation Pattern Analysis for Metabolite Identification
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. chemguide.co.uk
When this compound is analyzed by mass spectrometry, it undergoes fragmentation, producing a series of ions with different mass-to-charge ratios (m/z). The analysis of these fragmentation patterns is crucial for its structural elucidation and for identifying its metabolites in biological systems.
The initial ionization of the molecule often results in the formation of a molecular ion (M+). chemguide.co.uk This ion is often unstable and breaks down into smaller fragment ions. chemguide.co.uk Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For ketones, cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a major fragmentation pathway. libretexts.org The presence of specific fragment ions can provide valuable clues about the structure of the parent molecule. For example, a peak at m/z 43 is often indicative of an acetyl group ([CH3CO]+).
The study of fragmentation patterns is particularly important in metabolite identification. When a compound is metabolized, its structure is modified, leading to changes in its mass spectrum and fragmentation pattern. By comparing the mass spectra of the parent compound and its potential metabolites, it is possible to identify the structural modifications that have occurred.
Spectroscopic Techniques in Elucidating Molecular Structures (e.g., NMR, IR)
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By interacting with a molecule's specific physical properties, these techniques provide a detailed "fingerprint," allowing for unambiguous identification and characterization. For Alpha-iso-methyl ionyl acetate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal tools for confirming its complex structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It wo alwsci.comrks by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, within a magnetic field. The resulting spectrum shows signals (resonances) at different chemical shifts (measured in parts per million, ppm), which correspond to the unique electronic environments of each nucleus.
For Alpha-iso-methyl ionyl acetate, a ¹H NMR spectrum would reveal distinct signals for each type of proton in the molecule. For instance, the protons of the acetate methyl group would appear as a sharp singlet, while the protons on the cyclohexene (B86901) ring and the butenyl chain would exhibit more complex splitting patterns due to coupling with neighboring protons. Similarly, a ¹³C NMR spectrum provides a count of all unique carbon atoms and indicates their functional group type (e.g., carbonyl, olefinic, aliphatic).
Ta ucl.ac.ukble 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Alpha-iso-methyl ionyl acetate This table is illustrative, based on known chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
| Functional Group | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Acetate | ¹³C (C=O) | 170-172 |
| ¹H (CH₃) | 2.0-2.2 | |
| ¹³C (CH₃) | 20-22 | |
| Olefinic (C=C) | ¹³C | 115-145 |
| ¹H | 5.0-6.0 | |
| Cyclohexene Ring | ¹³C & ¹H | 1.0-5.5 (various) |
| Gem-dimethyl | ¹³C & ¹H | 0.8-1.2 |
| Methine (CH-O) | ¹H | ~5.0 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, C-O, C=C) vibrate at characteristic frequencies, resulting in a unique spectrum of absorption bands. This technique is particularly useful for identifying the presence of specific functional groups.
In the IR spectrum of Alpha-iso-methyl ionyl acetate, the most prominent absorption band would be the strong C=O stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other key bands would include the C-O stretches of the acetate and the C=C stretching of the two double bonds within the molecule. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm that the precursor alcohol has been successfully converted to the acetate ester.
Table 2: Characteristic IR Absorption Bands for Alpha-iso-methyl ionyl acetate
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Ester | C=O Stretch | 1735 - 1750 |
| Ester | C-O Stretch | 1000 - 1300 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Alkene | =C-H Bend | 650 - 1000 |
| Alkane | C-H Stretch | 2850 - 3000 |
Sample Preparation and Enrichment Strategies for Trace Analysis
The detection and quantification of Alpha-iso-methyl ionyl acetate, especially at low concentrations in complex matrices like consumer products or environmental samples, require effective sample preparation. The primary goals are to isolate the analyte from interfering substances and to concentrate it to a level that is detectable by analytical instruments.
Given its nature as a semi-volatile sesquiterpenoid, several techniques are suitable for its extraction and enrichment. The c researchgate.nethoice of method depends on the sample matrix (e.g., lotion, perfume, water).
researchgate.netchromatographytoday.comLiquid-Liquid Extraction (LLE): A classic method where the sample is dissolved in a solvent and extracted with another, immiscible solvent in which the analyte has high solubility. This is effective for separating the relatively nonpolar acetate from polar matrices.
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent packed in a cartridge. The sorbent is chosen to retain the analyte, while matrix components pass through. The analyte is then eluted with a small volume of a strong solvent, achieving both cleanup and concentration.
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Volat alwsci.comile and semi-volatile analytes like Alpha-iso-methyl ionyl acetate adsorb to the fiber, which is then directly transferred to the injection port of a gas chromatograph for analysis. HS-SP researchgate.netME (Headspace-SPME) is particularly useful for complex matrices as it minimizes matrix interference.
researchgate.netSimultaneous Distillation-Extraction (SDE): This technique is effective for isolating volatile and semi-volatile compounds from aqueous or solid samples by simultaneously distilling with water and extracting with an organic solvent.
These enrichment strategies are crucial for trace analysis, enabling the detection of the compound at levels relevant for quality control, regulatory compliance, and research into its environmental fate or presence in natural products.
#### uliege.be 7.5. Validation of Analytical Methods for Research Applications
For research findings to be considered reliable and scientifically sound, the analytical methods used must undergo a thorough validation process. Metho demarcheiso17025.comd validation demonstrates that a specific analytical procedure is suitable for its intended purpose. This iupac.orgis a mandatory requirement for laboratories seeking accreditation under standards like ISO/IEC 17025. The v demarcheiso17025.comalidation of a quantitative method for Alpha-iso-methyl ionyl acetate, typically using Gas Chromatography-Mass Spectrometry (GC-MS), would involve assessing several key performance parameters.
Ta researchgate.netble 3: Key Parameters for the Validation of an Analytical Method for Alpha-iso-methyl ionyl acetate
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Chromatographic peak for the analyte is well-resolved from other peaks with no significant interference at its retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99 for a calibration curve prepared with at least five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the expected test concentration. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. | Recovery of 98-102% from spiked matrix samples. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) < 2% for replicate analyses. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Stability of results when parameters like GC oven temperature ramp or flow rate are slightly varied. |
Computational Chemistry and Modeling Approaches for Alpha Iso Methyl Ionyl Acetate
Molecular Dynamics Simulations of Alpha iso-methyl ionyl acetate (B1210297) Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. An MD simulation of alpha iso-methyl ionyl acetate would involve placing the molecule within a simulated environment, such as a solvent box of water or a lipid bilayer, and calculating the forces between atoms to model their movements.
These simulations can reveal how this compound interacts with its environment, including its solvation properties and potential to permeate biological membranes. For instance, by analyzing the trajectory of the molecule in an aqueous environment, researchers can understand its hydration shell and how it influences its solubility and aggregation behavior. While specific MD studies on this compound are not abundant in public literature, the principles of MD simulations on similar acetate-containing molecules can be extrapolated. ucl.ac.ukrsc.org
Key research findings from analogous systems suggest:
The acetate group can form significant hydrogen bonds with water molecules, influencing the molecule's orientation at interfaces. rsc.org
The hydrocarbon backbone, including the trimethylcyclohexenyl ring, will exhibit hydrophobic interactions, driving the molecule to partition into non-polar environments.
Simulations can predict the conformational flexibility of the molecule, identifying the most stable-energy structures and the barriers between different conformations.
A hypothetical MD simulation setup for this compound is detailed in the table below.
| Simulation Parameter | Value/Description |
| Force Field | OPLS3e or similar |
| Solvent Model | SPC or TIP3P water |
| System Size | ~10,000 - 50,000 atoms |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns - 1 µs |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. youtube.com Methods like Density Functional Theory (DFT) can provide detailed information about the electron distribution, molecular orbitals, and reactivity of this compound.
These calculations can predict various chemical properties, including:
Molecular Geometry: The optimized three-dimensional structure of the molecule.
Electronic Properties: The distribution of electron density, dipole moment, and polarizability.
Spectroscopic Properties: Predictions of NMR, IR, and UV-Vis spectra that can be compared with experimental data for validation. researchgate.net
Reactivity Indices: Fukui functions and local softness can identify the most reactive sites within the molecule, predicting where it is most susceptible to nucleophilic or electrophilic attack.
For this compound, quantum chemical calculations could pinpoint the electrophilic character of the carbonyl carbon in the acetate group and the nucleophilic nature of the double bond in the cyclohexenyl ring. This information is crucial for understanding its chemical stability and potential metabolic pathways.
| Calculated Property | Predicted Information |
| HOMO-LUMO Gap | Electronic stability and reactivity |
| Electrostatic Potential Map | Sites for electrophilic and nucleophilic attack |
| Mulliken Atomic Charges | Partial charges on each atom |
| Vibrational Frequencies | Theoretical IR spectrum |
In Silico Prediction of Biological Activity and Receptor Binding
In silico methods are increasingly used to predict the biological activities of compounds and their potential interactions with biological targets such as receptors and enzymes. nih.govnih.gov For this compound, these predictive models can help to identify potential pharmacological or toxicological effects without the need for extensive laboratory testing.
One common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By docking this compound into the binding sites of various known receptors, it is possible to estimate its binding affinity and predict its potential as an agonist or antagonist. For example, given its structural motifs, it could be docked against olfactory receptors to understand its fragrance profile on a molecular level.
Another in silico tool is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These models use the chemical structure of this compound to estimate its pharmacokinetic profile, such as its likelihood of being absorbed in the gut, its distribution in the body, its metabolic stability, and its route of excretion.
| Prediction Method | Information Gained |
| Molecular Docking | Binding affinity and mode to specific receptors |
| Pharmacophore Modeling | Identification of essential structural features for activity |
| ADME Prediction | Oral bioavailability, blood-brain barrier penetration, etc. |
| Toxicity Prediction | Potential for carcinogenicity, mutagenicity, etc. |
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
A QSAR study for this compound would involve a dataset of structurally similar molecules with known activities (e.g., fragrance intensity, receptor binding affinity). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the series. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Molecular shape, volume, surface area.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates the descriptors with the biological activity. This model can then be used to predict the activity of new, untested compounds, including other isomers or derivatives of this compound.
| Descriptor Type | Example for this compound |
| Constitutional | Molecular Weight: 250.38 g/mol nih.gov |
| Topological | Wiener Index, Balaban J index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, Polarizability |
Future Directions and Emerging Research Avenues for Alpha Iso Methyl Ionyl Acetate
Exploration of Novel Biotransformation Pathways
The chemical synthesis of fragrance compounds is increasingly being supplemented by biotechnological methods, or "green chemistry," which are seen as more sustainable. taylorfrancis.com The biotransformation of ionones and related terpenoids using microorganisms is a key area of this research. taylorfrancis.com Future exploration for alpha-iso-methyl ionyl acetate (B1210297) will likely focus on leveraging and discovering new microbial pathways to produce specific isomers and novel derivatives.
Research has demonstrated the successful biotransformation of ionone (B8125255) isomers using various fungal species, such as Aspergillus niger and Mortierella isabellina, as well as yeasts like Yarrowia lipolytica. nih.govfrontiersin.org These processes can yield a variety of hydroxylated and other modified compounds, which may serve as precursors for new acetate derivatives or possess unique olfactory properties themselves. nih.govresearchgate.net For instance, studies have shown the conversion of α-ionol into 3-oxo-α-ionol by fungal strains, highlighting the potential for targeted enzymatic modifications of the ionone skeleton. researchgate.net
Future work is expected to screen a wider diversity of microorganisms, including bacteria, fungi, and microalgae, for their ability to perform specific reactions on the alpha-iso-methyl ionone structure or its precursors. taylorfrancis.comnih.gov The goal is to identify enzymes that can catalyze reactions not easily achievable through traditional chemistry, such as regioselective or stereoselective hydroxylation, oxidation, or even glycosylation. tum.de The discovery of such novel pathways could lead to the production of new derivatives of alpha-iso-methyl ionyl acetate with enhanced or entirely different scent profiles, contributing valuable new molecules to the perfumer's palette. nih.gov
Advanced Synthetic Strategies for Complex Isomeric Forms
Alpha-iso-methyl ionone, the precursor to the acetate, is a mixture of several isomers, with the alpha-iso form being particularly valued for its elegant and gentle fragrance. google.com Consequently, advanced synthetic strategies are focused on maximizing the yield and purity of this specific isomer. Future research will likely move towards more efficient, selective, and sustainable chemical synthesis.
Current industrial methods have been refined to improve the selectivity for alpha-iso-methyl ionone, with some patented processes achieving over 95% selectivity through one-pot reactions that minimize waste. google.com These methods involve the condensation of citral (B94496) with butanone followed by a cyclization step, where the choice of catalysts and reaction conditions is critical. google.comgoogle.com
A significant frontier in synthetic chemistry is the development of enantioselective synthesis to isolate specific chiral isomers. researchgate.netmdpi.com The different enantiomers of an ionone derivative can have remarkably different odor thresholds and characteristics. researchgate.net Advanced strategies employ enzyme-mediated kinetic resolution, where lipases are used to selectively acetylate one enantiomer of an ionol precursor, allowing the separation of the two forms. researchgate.netmdpi.com These separated enantiomers can then be converted to the desired final product. Future work will likely focus on developing novel chiral catalysts and more efficient enzymatic processes to make the large-scale production of single, high-impact enantiomers of alpha-iso-methyl ionyl acetate economically viable.
Elucidation of Broader Ecological Roles in Non-Human Systems
While prized for its scent in human applications, the ionone family of molecules, known as apocarotenoids, plays significant roles in the natural world. researchgate.netnih.gov These volatile organic compounds (VOCs) function as crucial signaling molecules in interactions between plants and other organisms. nih.govmdpi.com Future research is poised to investigate the specific ecological functions of alpha-iso-methyl ionyl acetate in non-human systems.
In plants, ionones and related compounds serve as defense compounds against herbivores and pathogens and act as attractants for pollinators and seed dispersers. nih.govmdpi.com For example, β-ionone is known to act as an insect repellent against some species while attracting others, including beneficial predators. researchgate.netacs.org Studies on β-ionone derivatives have shown that modifying the core structure can enhance these repellent or attractive properties. acs.org
Emerging research avenues for alpha-iso-methyl ionyl acetate will explore its potential roles as a pheromone, kairomone, or allomone in insect communication. Does it influence the foraging behavior of bees or other pollinators? Could it play a role in a plant's defense system, perhaps by repelling certain insects or inhibiting fungal growth? researchgate.netnih.gov Understanding these functions could lead to novel, eco-friendly applications in agriculture, such as in pest management through push-pull strategies or in enhancing pollination. acs.org
Integration of Omics Technologies in Mechanistic Studies
The fields of genomics, proteomics, and metabolomics—collectively known as "omics" technologies—are powerful tools for understanding complex biological systems at a molecular level. The integration of these technologies is a promising future direction for studying all aspects of alpha-iso-methyl ionyl acetate, from its biosynthesis to its biological effects.
In the context of biotransformation, proteomics and metabolomics can be used to analyze the metabolic state of microorganisms engineered to produce ionone derivatives. frontiersin.orgacs.org By identifying key enzymes and metabolic bottlenecks, researchers can optimize microbial strains for higher yields and productivity. frontiersin.org
In plant science, transcriptomics and metabolomics are used to unravel the biosynthetic pathways that produce aroma compounds. nih.govmdpi.com Studies on tobacco, tea, and various flowers have successfully identified the genes and enzymes responsible for creating specific scent profiles. nih.govbohrium.comresearchgate.net Similar approaches could be used to discover and engineer the pathways leading to ionone precursors in plants.
Furthermore, omics technologies can elucidate the mechanistic effects of alpha-iso-methyl ionyl acetate in biological systems. Ectopically expressed olfactory receptors have been found in various human tissues, and ionones have been shown to bind to some of these, suggesting functions beyond odor perception. mdpi.com Future studies could use proteomics and metabolomics to investigate how alpha-iso-methyl ionyl acetate influences cellular processes after binding to these receptors, potentially revealing novel biological activities.
Development of Next-Generation Analytical Platforms
The accurate analysis of complex fragrance mixtures is essential for quality control, product development, and research. alwsci.com While gas chromatography-mass spectrometry (GC-MS) is the industry standard, it faces challenges in completely separating and identifying all isomers in a complex mixture like commercial methyl ionone. spiedigitallibrary.orgresearchgate.net The development of next-generation analytical platforms is focused on overcoming these limitations.
Future analytical approaches will offer higher resolution, greater sensitivity, and more comprehensive data. researchgate.netnih.gov Key emerging techniques include:
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This powerful technique provides greatly enhanced separation capacity, allowing for the resolution of co-eluting compounds that would be missed by conventional GC-MS. researchgate.net
Enantioselective Gas Chromatography (ES-GC): Using chiral stationary phases, this technique can separate and quantify individual enantiomers, which is crucial given their potentially different scent profiles. researchgate.netiscientific.org
Raman Spectroscopy: This non-destructive technique can provide rapid analysis of chemical structures and could be used for quality control without altering the sample. spiedigitallibrary.org
The integration of these advanced techniques into automated, high-throughput platforms will enable a more detailed characterization of alpha-iso-methyl ionyl acetate and its related compounds, facilitating more precise formulation and a deeper understanding of the structure-odor relationship. nih.gov
Q & A
Basic Research Question
- Controlled Stress Testing : Expose the compound to UV light, humidity, or oxidative agents, and quantify degradation products using GC-MS or liquid chromatography (LC-MS) .
- Kinetic Studies : Plot degradation rates under different pH/temperature conditions to identify dominant pathways (e.g., hydrolysis vs. oxidation) .
- Reference Standards : Include stable isotope-labeled analogs as internal controls to track degradation artifacts .
What are the best practices for curating and citing spectroscopic data to avoid misinterpretation in publications?
Basic Research Question
- Data Transparency : Report full spectral parameters (e.g., chemical shifts, coupling constants) in tables, ensuring alignment with IUPAC guidelines .
- Cross-Validation : Compare NMR/IR data with published spectra in databases like SciFinder or Reaxys, citing original sources .
- Supplementary Materials : Provide raw spectral files (e.g., JCAMP-DX formats) for peer review, adhering to journal data-sharing policies .
How should computational models be validated against experimental data for predicting the reactivity of this compound?
Advanced Research Question
- Benchmarking : Calibrate DFT or molecular dynamics (MD) models using experimentally derived activation energies or rate constants .
- Sensitivity Analysis : Test model robustness by varying input parameters (e.g., solvent dielectric constant, temperature) and comparing outputs with empirical results .
- Collaborative Frameworks : Partner with experimentalists to iteratively refine models, ensuring alignment with synthetic outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
